molecular formula C13H16O4 B3050616 Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- CAS No. 27364-71-2

Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-

Cat. No.: B3050616
CAS No.: 27364-71-2
M. Wt: 236.26 g/mol
InChI Key: VSODLHSFRVYYBZ-UHFFFAOYSA-N
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Description

Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- is a complex organic compound with a molecular formula of C15H18O4 This compound is characterized by the presence of a phenyl ring substituted with three hydroxyl groups and a 3-methyl-2-butenyl side chain

Scientific Research Applications

Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxyacetophenone and 3-methyl-2-butenyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of a secondary alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Esters or ethers, depending on the reagents used.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The 3-methyl-2-butenyl side chain may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Ethanone, 1-(2,4,6-trihydroxyphenyl)-: This compound lacks the 3-methyl-2-butenyl side chain, making it less hydrophobic and potentially altering its biological activity.

    Ethanone, 1-(2,3,4-trihydroxyphenyl)-: The different positioning of hydroxyl groups can lead to variations in reactivity and interaction with biological targets.

Uniqueness: Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- is unique due to the presence of both the hydroxyl groups and the 3-methyl-2-butenyl side chain, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-7(2)4-5-9-10(15)6-11(16)12(8(3)14)13(9)17/h4,6,15-17H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODLHSFRVYYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470619
Record name Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27364-71-2
Record name Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In tetrahydrofuran were dissolved and suspended 66.5 g of 2',4',6'-trihydroxyacetophenone and 173.0 g of potassium carbonate, and 56.0 ml of 1-chloro-3-methyl-2-butene was dropped into the solution. The mixture was stirred at room temperature for 2 hours and extracted with dimethyl ether, and the organic layer was washed with a 5% solution of potassium carbonate and then with water. The organic layer was shaken with a saturated solution of sodium chloride, dried with anhydrous sodium sulfate and concentrated under a reduced pressure. Recrystallization from benzene gave 31.8 g (yield=34.0%) of 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone.
Quantity
66.5 g
Type
reactant
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 250 ml of anhydrous tetrahydrofuran was dissolved 50.0 g of 2',4',6'-trihydroxyacetophenone, and 123.1 g of anhydrous potassium carbonate was added to the solution and the mixture was stirred at room temperature for 30 minutes. Then, 37.2 g of 1-chloro3-methyl-2-butene was added dropwise to the mixture over a period of 20 minutes and reaction was carried out at room temperature for 24 hours. After the reaction, the reaction mixture was extracted with 2 l of ethyl acetate and the solvent was removed from the ethyl acetate layer by distillation, and the residue was recrystallized from a benzene/petroleum ether mixed solvent to obtain 38.6 g (yield=55.0%) of 2',4',6'-trihydroxy-3'-(3-methyl-2-butenyl)acetophenone in the form of a yellow prism.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
123.1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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